Hexetidin

Übersicht

Beschreibung

Hexetidine is a broad-spectrum antimicrobial agent with bactericidal and fungicidal properties. It is commonly used in both veterinary and human medicine for its antiseptic, local anesthetic, astringent, and deodorant effects. Hexetidine is particularly effective in treating oral and vaginal infections, and it is a key ingredient in various mouthwashes and antiseptic solutions .

Wissenschaftliche Forschungsanwendungen

Hexetidine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying antimicrobial agents and their interactions with microbial cells.

Biology: Investigated for its effects on microbial growth and biofilm formation.

Medicine: Used in the treatment of oral and vaginal infections, including streptococcal pharyngitis, tonsillitis, gingivitis, and oral thrush

Industry: Incorporated into various antiseptic formulations for oral hygiene and wound care.

Wirkmechanismus

Target of Action

Hexetidine is a broad-spectrum antimicrobial agent . It is active both in vivo and in vitro against gram-positive and gram-negative bacteria, as well as yeasts (Candida albicans) and fungi . Its primary targets are these microorganisms that cause infections in the oral and vaginal mucosa .

Mode of Action

Hexetidine competes with vitamin B1 (thiamine), a substance essential for microbial growth . It has a high affinity for proteins and polymers containing electronegative sites (peptidoglycans), which can explain its association with microbes . This chemical affinity also explains its association with dental plaque . Hexetidine specifically inhibits enzyme systems, especially succinyl-dehydrogenase .

Biochemical Pathways

It has been shown that its inhibition of growth induced by hexetidine is somewhat inhibited by the addition of thiamine to the culture . In Bacillus cereus spores, hexetidine inhibits the oxidation of pyruvate, which is also inhibited by thiamine . The antagonistic activity of thiamine may explain the antagonism of hexetidin-coenzyme A .

Pharmacokinetics

Retention of hexetidine has been observed in the mouth, mucous membrane, and dental plaque . In studies using radiolabeled hexetidine, retention in oral tissues has been shown to last from 8 to 10 hours after a single mouthwash, and in some cases, hexetidine has been detected in oral tissue over 65 hours after recovery .

Result of Action

The rapid action of hexetidine has been demonstrated in vitro and in vivo . This is of particular importance for this formulation where the contact time with the microorganism is short-term . Hexetidine also has healing, haemostatic, and local anesthetic properties in the mouth and throat .

Action Environment

The action of hexetidine can be influenced by environmental factors such as the presence of dental plaque . Its chemical affinity for proteins and polymers containing electronegative sites can explain its association with dental plaque and its action in this environment

Biochemische Analyse

Biochemical Properties

Hexetidine plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. Hexetidine competes with vitamin B1 (thiamine), which is essential for microbial growth . By inhibiting thiamine, Hexetidine disrupts the metabolic processes of bacteria and fungi, leading to their death. Additionally, Hexetidine has been shown to inhibit carbohydrate metabolism in microorganisms, further contributing to its antimicrobial effects .

Cellular Effects

Hexetidine exerts its effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. Hexetidine’s antibacterial and antifungal properties result in the inhibition of microbial growth and the prevention of infections . In oral and vaginal mucosa, Hexetidine helps maintain hygiene and prevent infections by eliminating harmful microorganisms .

Molecular Mechanism

At the molecular level, Hexetidine exerts its effects through several mechanisms. It binds to microbial cell membranes, causing disruption and leakage of cellular contents . Hexetidine also inhibits essential enzymes involved in microbial metabolism, such as those required for thiamine synthesis . By interfering with these enzymes, Hexetidine prevents the growth and proliferation of bacteria and fungi. Additionally, Hexetidine’s binding interactions with microbial proteins lead to the inhibition of vital cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexetidine have been observed to change over time. Hexetidine is relatively stable and does not degrade quickly, maintaining its antimicrobial properties for extended periods . Long-term studies have shown that Hexetidine continues to inhibit microbial growth and prevent infections over time. The effectiveness of Hexetidine may decrease if exposed to extreme conditions or if not stored properly .

Dosage Effects in Animal Models

The effects of Hexetidine vary with different dosages in animal models. At low concentrations, Hexetidine exhibits bacteriostatic activity, inhibiting the growth of microorganisms . At higher concentrations, Hexetidine demonstrates bactericidal activity, effectively killing bacteria and fungi . Excessive doses of Hexetidine can lead to toxic effects, including gastric ulcers and intestinal hemorrhages in animal models . It is essential to determine the appropriate dosage to achieve the desired antimicrobial effects without causing adverse reactions.

Metabolic Pathways

Hexetidine is involved in various metabolic pathways, particularly those related to microbial metabolism. It competes with thiamine, an essential cofactor for microbial growth . By inhibiting thiamine-dependent enzymes, Hexetidine disrupts the metabolic processes of bacteria and fungi, leading to their death . Additionally, Hexetidine’s interference with carbohydrate metabolism further contributes to its antimicrobial effects .

Transport and Distribution

Hexetidine is transported and distributed within cells and tissues through various mechanisms. It can penetrate microbial cell membranes, allowing it to reach its target sites and exert its antimicrobial effects . Hexetidine’s distribution within tissues ensures that it can effectively eliminate harmful microorganisms and prevent infections

Subcellular Localization

The subcellular localization of Hexetidine plays a crucial role in its activity and function. Hexetidine primarily targets microbial cell membranes, causing disruption and leakage of cellular contents . This localization allows Hexetidine to effectively inhibit microbial growth and prevent infections. Additionally, Hexetidine’s interactions with microbial proteins and enzymes further contribute to its antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexetidine can be synthesized through the hydrogenation of the corresponding nitro compound. The process involves the reduction of 1,3-bis(2-ethylhexyl)-5-nitrohexahydropyrimidine to form hexetidine. The reaction typically requires a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, hexetidine is purified by forming its sparingly soluble 1,5-naphthalenedisulfonate acid salt in an aqueous aliphatic alcohol solution. The hexetidine is then regenerated from this salt by treatment with an alkali .

Analyse Chemischer Reaktionen

Types of Reactions: Hexetidine undergoes various chemical reactions, including:

Oxidation: Hexetidine can be oxidized to form corresponding oxides.

Reduction: The nitro precursor of hexetidine is reduced to form hexetidine.

Substitution: Hexetidine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogenation catalysts like palladium on carbon are used.

Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hexetidine from its nitro precursor.

Substitution: Formation of substituted hexetidine derivatives.

Vergleich Mit ähnlichen Verbindungen

- Chlorhexidine

- Hexedene

- Triclosan

- Povidone-iodine

Hexetidine’s versatility and effectiveness in various applications highlight its importance in both medical and industrial settings.

Eigenschaften

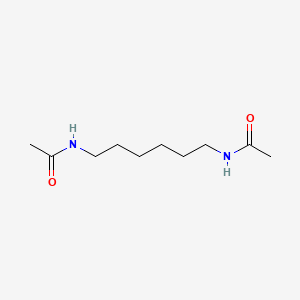

IUPAC Name |

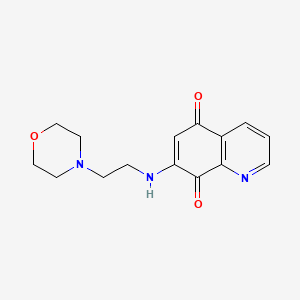

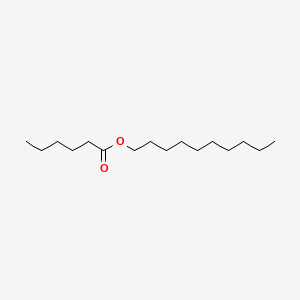

1,3-bis(2-ethylhexyl)-5-methyl-1,3-diazinan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45N3/c1-6-10-12-19(8-3)14-23-16-21(5,22)17-24(18-23)15-20(9-4)13-11-7-2/h19-20H,6-18,22H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOUUUZOYKYHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1CC(CN(C1)CC(CC)CCCC)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045297 | |

| Record name | Hexetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

160 °C at 0.4 mm Hg | |

| Record name | Hexetidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in petroleum ether, methanol, benzene, acetone, ethanol, n-hexane, chloroform | |

| Record name | Hexetidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8889 at 20 °C | |

| Record name | Hexetidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

141-94-6 | |

| Record name | Hexetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexetidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexetidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08958 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hexetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852A84Y8LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexetidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point = 70 °C | |

| Record name | Hexetidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , , , ] Hexetidine (1,3-bis(2-ethylhexyl)-5-amino-5-methyl-hexahydropyrimidine) is a cationic antiseptic that interacts with the negatively charged bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components. This disruption ultimately results in bacterial cell death. Hexetidine exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans.

A: [, ] Yes, hexetidine also demonstrates local anesthetic and astringent properties, contributing to its efficacy in alleviating discomfort associated with oral infections.

A: [] The molecular formula of hexetidine is C21H43N3, and its molecular weight is 337.58 g/mol.

A: [] Yes, spectroscopic data including UV, IR, NMR, and mass spectrometry information is available in scientific literature.

ANone: Based on the provided research, hexetidine is primarily investigated for its antimicrobial properties and not its catalytic properties.

ANone: The provided research does not delve into computational chemistry or modeling studies conducted on hexetidine.

ANone: The research provided does not specifically address the impact of structural modifications on hexetidine's activity, potency, or selectivity.

A: [, ] Research suggests a synergistic antibacterial effect when hexetidine is combined with zinc. This synergy is attributed to hexetidine's surface-active properties, which may facilitate the transport of zinc into bacterial cells.

A: [] Yes, the use of tensides and cyclodextrins has been explored to solubilize hexetidine and improve its formulation stability and taste.

ANone: The provided research primarily focuses on the scientific and clinical aspects of hexetidine and does not elaborate on specific SHE regulations.

A: [] Studies have employed high-performance liquid chromatography to measure hexetidine concentration in saliva over time, providing insights into its retention and potential duration of action within the oral cavity.

A: [, , , , , , ] Hexetidine's effects on plaque and gingivitis have been extensively studied in both in vitro and in vivo settings. Clinical trials often utilize parameters such as plaque index, gingival index, and bleeding on probing to assess its efficacy.

A: [] Clinical studies have investigated the use of hexetidine mouthrinses, both alone and in combination with antifungal medications like fluconazole, for managing oral candidiasis associated with denture stomatitis.

A: [] Studies suggest that bacterial resistance to hexetidine is generally short-lived and transient, which is a favorable characteristic for an antimicrobial agent.

ANone: While the provided research highlights hexetidine's efficacy, further exploration into its long-term safety and potential adverse effects is essential.

ANone: The research provided focuses primarily on hexetidine's topical applications, particularly in the oral cavity.

ANone: The research provided does not delve into the investigation of specific biomarkers related to hexetidine's efficacy or adverse effects.

A: [, ] High-performance liquid chromatography (HPLC), gas-liquid chromatography (GLC), thin-layer chromatography (TLC), and non-aqueous capillary electrophoresis have been utilized to analyze hexetidine content in various formulations.

ANone: The environmental impact and degradation pathways of hexetidine are not extensively discussed in the provided research.

ANone: While the research mentions the use of tensides and cyclodextrins to enhance hexetidine's solubility, detailed studies on its dissolution rate and solubility in various media are not provided.

ANone: The research acknowledges the importance of validating analytical methods for hexetidine analysis but doesn't provide specific details on the validation parameters employed.

ANone: The provided research focuses on scientific and clinical findings related to hexetidine and does not elaborate on specific quality control and assurance measures.

ANone: The research provided does not specifically address hexetidine's potential to induce an immune response.

ANone: The research provided does not discuss the interactions of hexetidine with drug transporters.

ANone: The research provided does not explore the potential of hexetidine to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research primarily focuses on hexetidine's antimicrobial properties and its applications in the oral cavity, with limited information on its broader biocompatibility and biodegradability.

A: [, , ] Chlorhexidine is often considered the gold standard in oral antiseptic therapy. While hexetidine demonstrates efficacy, some studies suggest that it might be less effective than chlorhexidine in plaque and gingivitis reduction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)

![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)

![[(1R)-1-[(1S,2S)-6-[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)